molecular formula C21H19ClN2O B7716010 2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B7716010
M. Wt: 350.8 g/mol
InChI Key: YUSFEYUJWDRANO-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is a chemical compound with diverse applications in scientific research. It is known for its complex structure, which includes a benzamide core substituted with a 2-chloro group, a 3,4-dimethylphenyl group, and a pyridin-3-ylmethyl group. This compound is utilized in various fields, including organic synthesis, drug development, and molecular interaction studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: For investigating molecular interactions and biological pathways.

    Medicine: In drug development and pharmacological studies to explore its potential therapeutic effects.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide: Similar structure but with a bromine atom instead of chlorine.

    2-chloro-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide: Similar structure but with different substituents on the benzamide core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSFEYUJWDRANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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